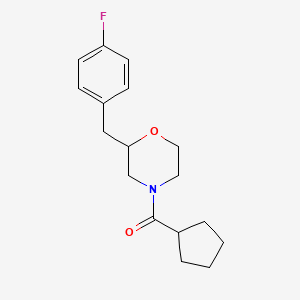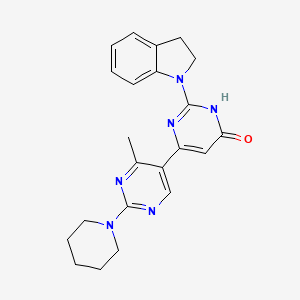![molecular formula C23H19N3O3 B6089010 N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6089010.png)
N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide is a synthetic compound that has gained significant attention in the field of scientific research in recent years. This compound is known for its potential application in various fields, including medicine, material science, and catalysis.
Mecanismo De Acción
The mechanism of action of N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide is not fully understood. However, it is believed to exert its anti-cancer properties by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide has been shown to possess various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide in lab experiments is its ease of synthesis. Additionally, this compound possesses excellent fluorescent and catalytic properties, making it a potential candidate for various experiments. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide. One potential direction is the further study of its anti-cancer properties. It is important to understand the mechanism of action of this compound and its potential application in cancer treatment. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Another potential direction is the development of fluorescent sensors and probes using this compound. Finally, the catalytic properties of this compound can be further explored for the development of new organic reactions.
Métodos De Síntesis
The synthesis of N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide involves the condensation of 4-hydroxybenzaldehyde and hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 2-phenylacetyl chloride in the presence of pyridine to obtain the final product. This method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide has been extensively studied for its potential application in various fields. In the field of medicine, this compound has been shown to possess anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In the field of material science, N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide has been shown to possess excellent fluorescent properties. This makes it a potential candidate for the development of fluorescent sensors and probes.
In the field of catalysis, this compound has been shown to possess excellent catalytic properties. It has been used as a catalyst for various organic reactions, including the synthesis of pyrroles and imines.
Propiedades
IUPAC Name |
N-[(Z)-3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-20-13-11-18(12-14-20)16-24-26-23(29)21(15-17-7-3-1-4-8-17)25-22(28)19-9-5-2-6-10-19/h1-16,27H,(H,25,28)(H,26,29)/b21-15-,24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXMGFPVGLJWHZ-KKLLDSGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=C(C=C2)O)\NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B6088931.png)
![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-4-phenylpiperazine](/img/structure/B6088937.png)

![2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine](/img/structure/B6088950.png)

![3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B6088972.png)
![(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6088976.png)
![7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6088997.png)
![N-[(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B6089000.png)
methanone](/img/structure/B6089017.png)
![6-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-9H-purine](/img/structure/B6089025.png)
![methyl 1-{[3-hydroxy-2-oxo-1-(2-phenylethyl)-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6089029.png)

![1-(2,3-difluorobenzyl)-3-hydroxy-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6089034.png)